molecular formula C13H17Cl2N3 B8375641 1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-cyclopentyl-,hydrochloride

1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-cyclopentyl-,hydrochloride

Cat. No. B8375641
M. Wt: 286.20 g/mol
InChI Key: PIIWRWSVHJSIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-cyclopentyl-,hydrochloride is a useful research compound. Its molecular formula is C13H17Cl2N3 and its molecular weight is 286.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-cyclopentyl-,hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-cyclopentyl-,hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-cyclopentyl-,hydrochloride

Molecular Formula

C13H17Cl2N3

Molecular Weight

286.20 g/mol

IUPAC Name

N-[(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]cyclopentanamine;hydrochloride

InChI

InChI=1S/C13H16ClN3.ClH/c14-13-12-9(5-6-15-13)7-11(17-12)8-16-10-3-1-2-4-10;/h5-7,10,16-17H,1-4,8H2;1H

InChI Key

PIIWRWSVHJSIPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC3=C(N2)C(=NC=C3)Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde (Example 138) (75 mg, 0.42 mmol) and cyclopentylamine (45 μL, 0.46 mmol) were dissolved in methanol (3 mL). After 4 h, sodium borohydride (25 mg, 0.67 mmol) was added in one portion. After an additional 2 h, the reaction mixture was quenched by addition of 2 N aqueous sodium hydroxide and extracted with diethyl ether. The organic layer was dried over sodium sulfate and evaporated. The residue was dissolved in acetonitrile and salted with 1 N ethereal hydrochloric acid. The precipitate was collected by filtration and crystallized from acetonitrile to give N-[(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-N-cyclopentylamine hydrochloride (35 mg, 30%) as a white solid: mp 241-244° C.; 1H NMR (300 M-z, CD3OD) δ1.70-1.95 (6H, m), 2.25 (2H, m), 3.75 (1H, m), 4.57 (2H, s), 7.09 (1H, s), 7.93 (1H, d, J=6.0 Hz), 8.12 (1H, J=6.0 Hz); ESI MS m/z 250 [C13H16ClN3+H]+; HPLC (Method C) >99% (AUC), tR=12.9 min.
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
45 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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